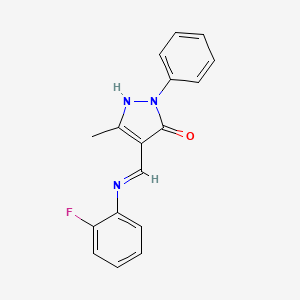

N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

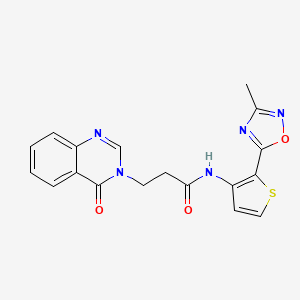

The compound "N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide" is a synthetic molecule of interest for its potential applications in various fields of chemistry and pharmacology. Its structure incorporates a tetrazole ring, a feature of interest due to tetrazole's mimicry of the carboxylate group and its utility in drug design.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media. These procedures establish a basis for creating complex molecules with nitro and tetrazole functionalities (Buzarevski, Mikhova, & Popovski, 2014).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular conformation and the spatial arrangement of atoms within similar molecules. For example, compounds related to our molecule of interest have been characterized by X-ray crystallography, revealing specific bond angles, dihedral angles, and molecular conformations that contribute to their stability and reactivity (Saeed, Hussain, & Flörke, 2008).

Applications De Recherche Scientifique

DNA Binding and Biological Activity

N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide and related compounds have shown significant interactions with DNA, especially with specific sequences. For instance, Hoechst 33258, a dye with a somewhat similar structure, is known for its strong binding to the minor groove of double-stranded B-DNA, with a preference for AT-rich sequences. These interactions are crucial in the field of molecular biology and are applied in various biological assays, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, such compounds are used as starting points in rational drug design due to their potential as radioprotectors and topoisomerase inhibitors. This indicates a broad spectrum of biomedical applications, where binding to DNA is a critical factor (Issar & Kakkar, 2013).

Antitumor Activity

Compounds such as N-(2-methyl-4-nitrophenyl)-4-(1H-tetrazol-1-yl)benzamide are part of broader chemical families that have shown promising antitumor activities. Imidazole derivatives, for example, have been extensively reviewed for their anticancer properties. Derivatives including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been investigated for their potential as antitumor drugs. Some of these compounds have reached preclinical testing stages, indicating their relevance in the search for new anticancer agents (Iradyan et al., 2009).

Application in Optoelectronic Materials

Research has explored the potential of quinazoline derivatives, closely related to the benzamide chemical family, in the field of optoelectronic materials. These compounds have been utilized in various electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their unique properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly valued for creating novel optoelectronic materials. This application spans from fabricating materials for organic light-emitting diodes to potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Antimicrobial Applications

Azole derivatives, including tetrazole, which is part of the chemical structure , have shown significant antimicrobial properties. These derivatives, particularly triazole and imidazole scaffolds, are considered crucial in the design of antimicrobial compounds. The most active compounds typically comply with the Lipinski rules, indicating their potential as drug-like molecules. These compounds have been tested against various bacteria and fungi, showing significant activity, which underlines their importance in the pharmaceutical industry for the development of new antimicrobial agents (Emami et al., 2022).

Propriétés

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3/c1-10-8-13(21(23)24)6-7-14(10)17-15(22)11-2-4-12(5-3-11)20-9-16-18-19-20/h2-9H,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCUNHCBKBTFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)

![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)

![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)